![molecular formula C12H16ClN B2886648 Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride CAS No. 2445790-35-0](/img/structure/B2886648.png)
Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a 1,3-dihydroindene moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a cyclobutane ring is formed through a [2+2] cycloaddition of alkenes. The reaction conditions often require the use of catalysts such as transition metals or photochemical activation to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction rates and improve yields . Additionally, continuous flow chemistry can be utilized to scale up the production process while maintaining control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or carboxylic acids, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .
Applications De Recherche Scientifique
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage . The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins, influencing biological pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic framework and are known for their biological activities and applications in medicinal chemistry.
Spiro-indenoquinoxalines: These compounds also feature a spirocyclic structure and are used in drug discovery due to their unique conformational properties.
Uniqueness
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride is unique due to its specific combination of a cyclobutane ring fused to a 1,3-dihydroindene moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12;/h1-2,4-5,11H,3,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUUMKKGWBBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
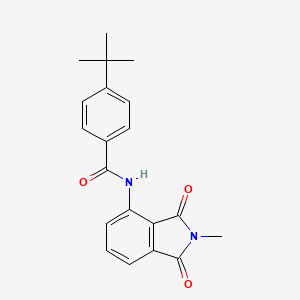
![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)
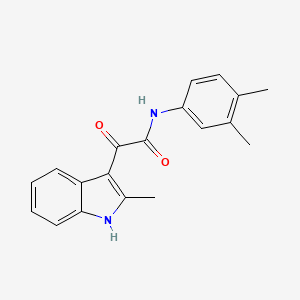
![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)

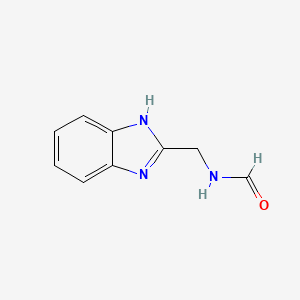
![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)

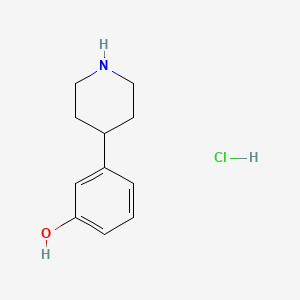
![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)
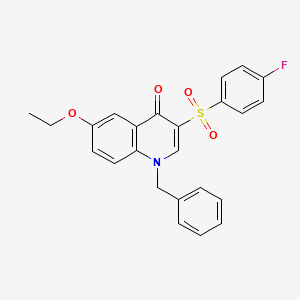
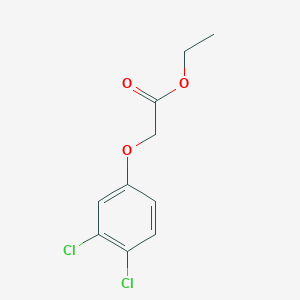
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2886588.png)
